molecular formula C7H11Cl2N3OS B2728273 ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride CAS No. 1909309-85-8

({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride

Cat. No.: B2728273
CAS No.: 1909309-85-8
M. Wt: 256.15
InChI Key: HJCIJODCIJYEJL-UHFFFAOYSA-N
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Description

({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include an imidazo[2,1-b][1,3]thiazole core, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride typically involves a multi-step process. One common method includes the cyclization of 2-aminothiazoles with α-halocarbonyl compounds . This reaction is often carried out under mild conditions using solvents such as ethanol or methanol . The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to yield the desired imidazo[2,1-b][1,3]thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous as it reduces reaction times and improves overall efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole-6-carboxylic acid, while reduction can produce the corresponding alcohol derivative.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride stands out due to its unique structural features and broad spectrum of biological activities. Unlike other similar compounds, it exhibits significant anticancer activity against a variety of cancer cell lines, making it a promising candidate for further drug development .

Properties

IUPAC Name

1-imidazo[2,1-b][1,3]thiazol-6-yl-N-methoxymethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS.2ClH/c1-11-8-4-6-5-10-2-3-12-7(10)9-6;;/h2-3,5,8H,4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCIJODCIJYEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CN2C=CSC2=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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